
10-Oxooctadec-8-en-6-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxooctadec-8-en-6-ynoic acid is a chemical compound with the molecular formula C18H28O3. It contains a total of 49 atoms, including 28 hydrogen atoms, 18 carbon atoms, and 3 oxygen atoms . The structure of this compound includes multiple bonds, such as double and triple bonds, and functional groups like carboxylic acid, ketone, and hydroxyl groups .
Preparation Methods
The synthesis of 10-Oxooctadec-8-en-6-ynoic acid involves several steps. One common method is the site-specific modification of related compounds, followed by structure-activity relationship studies . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
10-Oxooctadec-8-en-6-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
10-Oxooctadec-8-en-6-ynoic acid has several scientific research applications. It has been studied for its potential antidiabetic activity by increasing insulin-stimulated glucose uptake in L6 myotubes through the activation of the phosphoinositide 3-kinase (PI3K) pathway . This compound is also of interest in the fields of chemistry, biology, medicine, and industry due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 10-Oxooctadec-8-en-6-ynoic acid involves the activation of the phosphoinositide 3-kinase (PI3K) pathway, which increases insulin-stimulated glucose uptake in L6 myotubes . This pathway plays a crucial role in maintaining glucose homeostasis and is a target for antidiabetic therapies.
Comparison with Similar Compounds
10-Oxooctadec-8-en-6-ynoic acid can be compared with other similar compounds, such as (E)-9-Oxooctadec-10-en-12-ynoic acid . These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and the pathways it targets.
Properties
CAS No. |
117240-53-6 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
10-oxooctadec-8-en-6-ynoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15H,2-5,7-8,10-11,13-14,16H2,1H3,(H,20,21) |
InChI Key |
FHISTCNLGBJMKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C=CC#CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




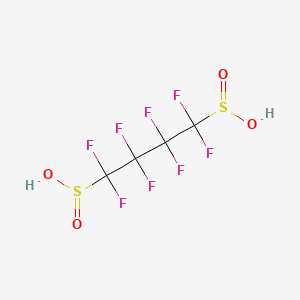
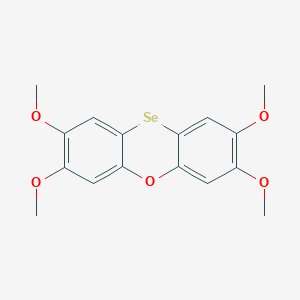
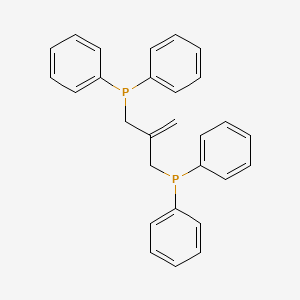
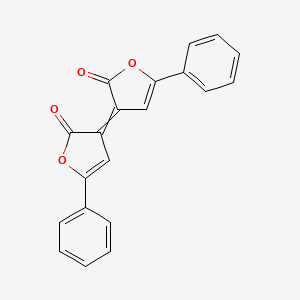

![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione](/img/structure/B14304948.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)

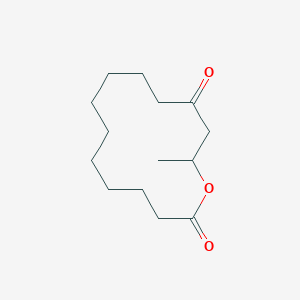

![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
